3,3',5'-Triiodo-L-thyronine
Overview
Description
3,3’,5’-Triiodo-L-thyronine, also known as reverse T3 (rT3), is a thyroid hormone generated by deiodination of the prohormone thyroxine . It is a thyroid hormone that increases rates of proteins synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . In cell culture, T3 regulates cell differentiation and protein expression .
Synthesis Analysis
3,3’,5’-Triiodo-L-thyronine is synthesized from the prohormone thyroxine . It is produced synthetically for use in research and has been used in assays and for transfection in cell cultures .Molecular Structure Analysis
The empirical formula of 3,3’,5’-Triiodo-L-thyronine is C15H12I3NO4 . For more detailed structural information, you may refer to resources like ChemSpider .Chemical Reactions Analysis
3,3’,5’-Triiodo-L-thyronine is involved in various biological reactions. It increases the rates of protein synthesis, stimulates the breakdown of cholesterol, and affects embryonic development . It also regulates cell differentiation and protein expression in cell cultures .Physical And Chemical Properties Analysis
3,3’,5’-Triiodo-L-thyronine dissolves in 4M NH4OH in MeOH at 5 mg/ml to yield a colorless to light yellow, clear to very slightly hazy solution .Scientific Research Applications
Radioimmunoassays and Radioactive Labeling
- 3,3',5'-Triiodo-L-thyronine has been utilized in the preparation of high-specific-activity radioactive iodothyronines, suitable for radioimmunoassays. Chloramine-T was used as the oxidizing agent to attach radioiodine to various iodothyronines, including 3,3',5'-Triiodo-L-thyronine (Nakamura, Chopra, & Solomon, 1977).
Synthesis for Thyroid Hormone Receptor Research
- N-Bromoacetyl-3,3',5-triiodo-L-thyronine, synthesized for affinity labeling of thyroid hormone receptors, was developed using a one-step procedure. This compound is used in the study of thyroid hormone interactions and functions (Cahnmann, Gonçalves, Ito, Fales, & Sokoloski, 1991).
Hormone Receptor Binding and DNA Interaction Studies
- Research has been conducted on human thyroid hormone nuclear receptors expressed in Escherichia coli, using 3,3',5-triiodo-L-thyronine. The study focuses on understanding the binding affinity and interaction with DNA and has implications for understanding thyroid hormone functions at a molecular level (Lin, Fukuda, & Cheng, 1990).
Transport Studies in Glial Cells
- The uptake and transport of 3,3',5-triiodo-L-thyronine in rat glial cells have been studied. This research is crucial for understanding how thyroid hormones are transported and utilized within the brain (Francon, Chantoux, & Blondeau, 1989).
Synthesis of Thyroid Hormone Analogues
- Novel 3'-substituted derivatives of 3,3',5-triiodo-L-thyronine have been synthesized, contributing to the understanding of thyroid hormone activity and receptor interactions. This research aids in the development of therapeutic agents related to thyroid function (Leeson, Ellis, Emmett, Shah, & Showell, 1988).
Effect on Amino Acid Transport
- The influence of 3,3',5-triiodo-L-thyronine on amino acid transport has been examined in Xenopus laevis embryos. This research provides insights into the broader metabolic effects of thyroid hormones (Milot, Prahlad, & Hampel, 1980).
Environmental Studies
- 3,3',5-triiodo-L-thyronine has been analyzed in raw and treated wastewater, aiding in understanding the environmental impact and fate of thyroid hormones (Svanfelt, Eriksson, & Kronberg, 2010).
Safety And Hazards
3,3’,5’-Triiodo-L-thyronine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid contact with skin and eyes, avoid breathing dust, and to keep the substance in a dry place with the container tightly closed .
properties
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxy-3,5-diiodophenoxy)-3-iodophenyl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZCBWYNLGPIQRK-LBPRGKRZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12I3NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3046908 | |
Record name | 3,3',5'-Triiodo-L-thyronine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
650.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,3',5'-Triiodo-L-thyronine | |
CAS RN |
5817-39-0 | |
Record name | 3′,5′,3-Triiodothyronine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5817-39-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Triiodothyronine, reverse | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005817390 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3,3',5'-Triiodo-L-thyronine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID3046908 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,3',5'-Triiodo-L-thyronine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | REVERSE TRIIODOTHYRONINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8NZ4Y08T96 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.